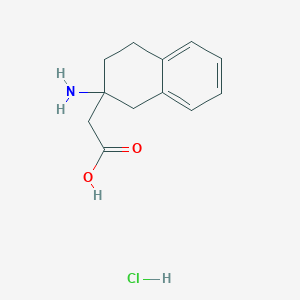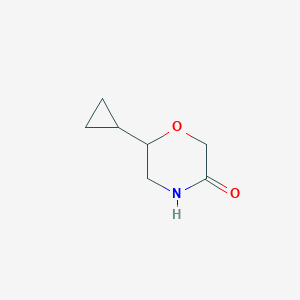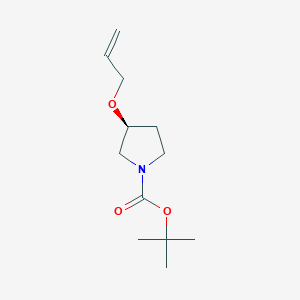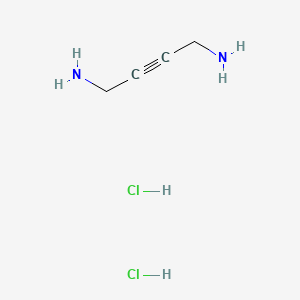![molecular formula C12H27Cl2N3O B1378865 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride CAS No. 1423024-78-5](/img/structure/B1378865.png)
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Descripción general
Descripción
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1423024-78-5 . It has a molecular weight of 300.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H . This indicates that the compound has a complex structure involving a cyclohexane ring and multiple nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have explored the synthesis of new compounds utilizing structures similar to 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride for biological applications. For instance, Abd-Allah and Elshafie (2018) synthesized a series of cyclohexane-1-carboxamide derivatives as apoptosis inducers, highlighting the potential of such structures in antitumor activity against various cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 (W. H. Abd-Allah & M. Elshafie, 2018).
Catalytic Applications
The compound's derivatives have been used in catalysis, demonstrating significant improvements in reactions. Müller et al. (2000) reported on amine-modified titania–silica hybrid gels for epoxidation catalysts, where derivatives significantly enhanced the catalytic activity in the epoxidation of cyclohexene and cyclohexenol (C. Müller et al., 2000).
Material Science
In material science, the synthesis of new polyesteramides containing peptide linkages using compounds with similar functional groups has been investigated for potential agricultural or biomedical applications, as reported by Fan et al. (2000). These polymers showed promising results in biodegradability studies, emphasizing the versatility of such chemical structures in developing environmentally friendly materials (Yujiang Fan et al., 2000).
Chemical Synthesis
The compound has been utilized as a building block in chemical synthesis. Kozhushkov et al. (2010) described productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, showcasing the utility of similar amines in the creation of new organic compounds with potential applications in various fields, including medicinal chemistry (S. Kozhushkov et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTOQOACOFJYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)

![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)

